Aluminium acetylacetonate

Übersicht

Beschreibung

Synthesis Analysis

Aluminium acetylacetonate can be synthesized through different methods. One approach involves reacting the mineral boehmite, , with acetylacetone (2,4-pentanedione; Hacac) in water, resulting in the precipitation of pale yellow crystalline aluminium acetylacetonate (Katakura & Koide, 2005). Another method starts from industrial alum, , and through chemical, IR, thermal (TG-DSC), and single crystal X-ray diffraction analyses, aluminium acetylacetonate is prepared (Shirodker et al., 2010).

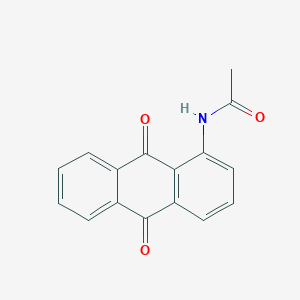

Molecular Structure Analysis

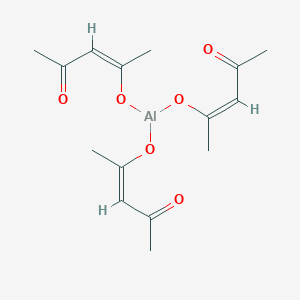

The molecular structure of aluminium acetylacetonate has been characterized by various analytical techniques. Single crystal X-ray diffraction analysis reveals that aluminium acetylacetonate crystallizes in the monoclinic space group with the central metal hexacoordinated to three bidentate acetylacetonate ligands (Shirodker et al., 2010).

Chemical Reactions and Properties

Gas-phase decomposition of aluminium acetylacetonate has been studied, revealing the formation of various reactive intermediates and products at elevated temperatures (Grimm et al., 2021). Another study highlights the synthesis of aluminium acetylacetonate by grinding inorganic aluminum salts and acetylacetone at room temperature, offering a solvent-free method with a high yield (Heng, 2006).

Physical Properties Analysis

The heat of formation and other thermodynamic properties of aluminium acetylacetonate have been measured, providing insights into its stability and reactivity under different conditions (Hill & Irving, 1966).

Chemical Properties Analysis

Aluminium acetylacetonate's chemical properties, such as its reactivity with other compounds and its role as a precursor in various chemical syntheses, have been explored in depth. For example, it has been used as a precursor for the synthesis of aluminum nanoparticles through a reduction reaction (Ghanta & Muralidharan, 2013).

Safety And Hazards

Exposure to aluminium acetylacetonate can cause adverse health effects. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Zukünftige Richtungen

Aluminium acetylacetonate is a common precursor for chemical vapor deposition (CVD) of aluminium oxide . Its gas-phase decomposition is not well-known and is a subject of ongoing research . It is also used in nanoparticle research, polymer science, and catalysis , indicating its potential for future applications in these fields.

Eigenschaften

IUPAC Name |

(Z)-4-bis[[(Z)-4-oxopent-2-en-2-yl]oxy]alumanyloxypent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Al/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILURZWTCGSYRE-LNTINUHCSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O[Al](OC(=CC(=O)C)C)OC(=CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O[Al](O/C(=C\C(=O)C)/C)O/C(=C\C(=O)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21AlO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminium acetylacetonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)

![2,2'-Spirobi[1,3,2-benzodioxasilole]](/img/structure/B86958.png)